molecular formula C9H9IO B15072873 1-(3-Iodophenyl)propan-2-one CAS No. 21906-35-4

1-(3-Iodophenyl)propan-2-one

Cat. No.: B15072873
CAS No.: 21906-35-4
M. Wt: 260.07 g/mol
InChI Key: RNURWXQRUWSBRW-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)propan-2-one is an organic compound with the molecular formula C9H9IO. It is also known as 3-iodophenylacetone. This compound is characterized by the presence of an iodine atom attached to the phenyl ring and a ketone functional group on the propan-2-one chain. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)propan-2-one can be synthesized through several methods. One common approach involves the iodination of phenylacetone. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the phenyl ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted phenylpropanones.

    Reduction: 1-(3-Iodophenyl)propan-2-ol.

    Oxidation: 3-iodobenzoic acid.

Scientific Research Applications

1-(3-Iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)propan-2-one depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The iodine atom and ketone group play crucial roles in its reactivity and interactions with molecular targets. The compound can participate in various pathways, including nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Uniqueness: 1-(3-Iodophenyl)propan-2-one is unique due to the presence of the iodine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts .

Properties

CAS No.

21906-35-4

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

1-(3-iodophenyl)propan-2-one

InChI

InChI=1S/C9H9IO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3

InChI Key

RNURWXQRUWSBRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)I

Origin of Product

United States

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